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  • Product: Isopropyl b-aminocrotonate
  • CAS: 143093-33-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Isopropyl β-Aminocrotonate (CAS 14205-46-0)

For Researchers, Scientists, and Drug Development Professionals Introduction Isopropyl β-aminocrotonate, also known as Isopropyl 3-aminobut-2-enoate (CAS 14205-46-0), is a versatile organic compound that holds a signific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl β-aminocrotonate, also known as Isopropyl 3-aminobut-2-enoate (CAS 14205-46-0), is a versatile organic compound that holds a significant position as a key building block in modern synthetic chemistry. As a member of the β-enamino ester class, its unique electronic and structural features, characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group, impart a rich and varied reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic signature, and reactivity, offering field-proven insights for its effective utilization in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Profile

Isopropyl β-aminocrotonate is typically a colorless to pale yellow liquid at room temperature, which may solidify into a low-melting crystalline solid upon cooling. Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of Isopropyl β-Aminocrotonate

PropertyValueSource(s)
CAS Number 14205-46-0
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Colorless to light yellow clear liquid
Melting Point 19-23 °C
Boiling Point 80 °C @ 1 mmHg
Density ~0.99 g/cm³
Refractive Index (n20/D) 1.49
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol
Spectroscopic Analysis

The structural identity of Isopropyl β-aminocrotonate is unequivocally confirmed through standard spectroscopic techniques. The following data represents the expected characteristic signals based on its functional groups and analysis of analogous structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments. Key expected signals include:

    • A septet for the isopropyl CH proton.

    • A doublet for the two isopropyl CH₃ groups.

    • A singlet for the vinylic CH proton.

    • A singlet for the methyl group attached to the double bond (CH₃ -C=).

    • A broad singlet corresponding to the two protons of the amino (NH₂ ) group. The chemical shift of this peak can vary depending on solvent and concentration. For the analogous ethyl 3-aminocrotonate, the vinylic proton appears as a singlet at 4.29 ppm and the NH₂ protons appear as two broad singlets at 6.92 and 7.71 ppm (in DMSO-d₆), indicating the presence of the Z-isomer due to intramolecular hydrogen bonding.

  • ¹³C NMR Spectroscopy: The carbon spectrum is expected to show distinct signals for each of the seven carbon atoms:

    • A signal for the ester C =O carbon.

    • Two signals for the sp² carbons of the C =C double bond.

    • A signal for the isopropyl C H carbon.

    • Signals for the three methyl (C H₃) carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups present in the molecule. Characteristic absorption bands are expected in the following regions:

    • 3500-3300 cm⁻¹: Two bands corresponding to the N-H symmetric and asymmetric stretching of the primary amine.

    • ~1710 cm⁻¹: A strong absorption from the C=O (ester carbonyl) stretch.

    • ~1650 cm⁻¹: A band for the C=C stretching vibration, which is conjugated with the carbonyl group.

    • ~1250 and 1050 cm⁻¹: Strong bands associated with the C-O stretching of the ester group.

  • Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 143. Key fragmentation pathways would involve the loss of the isopropyl group or parts of the ester functionality. Common fragments could include an acylium ion or an isopropyl cation, both of which can give rise to a peak at m/z 43. The fragmentation pattern is crucial for confirming the molecular weight and structural components.

Synthesis and Reaction Mechanism

The most common and straightforward synthesis of Isopropyl β-aminocrotonate involves the condensation reaction between a β-ketoester, specifically isopropyl acetoacetate, and an ammonia source. This reaction is a classic example of enamine formation.

Experimental Protocol: Synthesis from Isopropyl Acetoacetate

This protocol describes a laboratory-scale synthesis adapted from established procedures.

Materials:

  • Isopropyl acetoacetate

  • Ammonium acetate

  • Anhydrous ethanol

  • Standard reflux and distillation glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isopropyl acetoacetate (1 equivalent) in anhydrous ethanol.

  • Addition of Amine Source: To this solution, add ammonium acetate (1.2-1.5 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 90°C) using an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (isopropyl acetoacetate) is consumed. This typically takes several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent (ethanol) and any volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield Isopropyl β-aminocrotonate as a clear liquid.

Causality and Optimization: The use of ammonium acetate serves as a convenient in-situ source of ammonia. The reaction is an equilibrium process; heating under reflux drives the reaction towards the product by facilitating the removal of the water byproduct, although a Dean-Stark trap can be employed for more efficient water removal in scaled-up versions. An alternative patented method involves bubbling excess ammonia gas directly through isopropyl acetoacetate at room temperature, which can lead to the precipitation of the product upon cooling.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 Isopropyl Acetoacetate P1 Condensation Reaction (Solvent: Ethanol) R1->P1 R2 Ammonia Source (e.g., NH₄OAc or NH₃) R2->P1 P2 Reflux (Heat) P1->P2 P3 Removal of Water Byproduct P2->P3 W1 Solvent Evaporation P3->W1 W2 Vacuum Distillation W1->W2 Product Isopropyl β-Aminocrotonate (Product) W2->Product

Synthetic workflow for Isopropyl β-aminocrotonate.

Reactivity and Synthetic Utility

The power of Isopropyl β-aminocrotonate as a synthetic intermediate stems from its ambident nucleophilic and electrophilic nature, a hallmark of enaminone chemistry. This dual reactivity allows it to participate in a wide array of chemical transformations, making it a valuable precursor for complex molecular architectures.

G cluster_nucleophile Acts as a Nucleophile cluster_electrophile Acts as an Electrophile main Isopropyl β-Aminocrotonate N_Site β-Carbon or Nitrogen main->N_Site E_Site β-Carbon main->E_Site N_Reaction Reacts with Electrophiles (e.g., Alkyl Halides, Aldehydes) N_Site->N_Reaction attacks N_Product C-Alkylation or N-Alkylation Products N_Reaction->N_Product E_Reaction Reacts with Nucleophiles (e.g., Hydrazines, Amidines) E_Site->E_Reaction is attacked by E_Product Heterocyclic Rings (Pyrazoles, Pyridines) E_Reaction->E_Product

Dual reactivity profile of Isopropyl β-aminocrotonate.
Key Applications in Synthesis:
  • Heterocyclic Chemistry: β-Enamino esters are foundational materials for constructing a multitude of bioactive heterocyclic compounds. They readily undergo cyclocondensation reactions with various binucleophiles. For instance, reaction with hydrazines yields pyrazolone derivatives, while reaction with amidines or other 1,3-dicarbonyl compounds can lead to pyridines and pyrimidines.

  • Hantzsch Dihydropyridine Synthesis: This compound is a critical component in the Hantzsch synthesis, a multicomponent reaction used to produce dihydropyridines. These structures form the core of several calcium channel blocker drugs, highlighting the direct pharmaceutical relevance of Isopropyl β-aminocrotonate.

  • Precursor to Amino Acids and Peptides: The enamine functionality can be modified or cleaved, making it a useful synthon in the preparation of specialized β-amino acids and peptide mimics, which are of great interest in medicinal chemistry.

Safety and Handling

Isopropyl β-aminocrotonate is classified as an irritant. Proper handling is essential to ensure laboratory safety.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.

G cluster_info Chemical Information cluster_structure Chemical Structure cas CAS 14205-46-0 formula Formula C₇H₁₃NO₂ cas->formula mw Mol. Weight 143.18 formula->mw structure Isopropyl β-Aminocrotonate

Chemical identity of Isopropyl β-aminocrotonate.

References

  • Abdellatif, M. S. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4359-4369. Available from: [Link]

  • ResearchGate. (n.d.). Examples of reactive β-enamino esters. Available from: [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (1998). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 63(24), 8734–8743. Available from: [Link]

  • Google Patents. (2015). CN104402745A - Method for synthesizing isopropyl 3-aminocrotonate.
  • Semantic Scholar. (2010). Enamino Esters in Heterocyclic Synthesis. Available from: [Link]

  • R Discovery. (n.d.). b-enamino-esters Research Articles. Available from: [Link]

  • PubChem. (n.d.). Isopropyl crotonate, (E)-. Available from: [Link]

  • ResearchGate. (n.d.). ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl 3-aminocrotonate (I). Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of isopropyl alcohol extracts. Available from: [Link]

Exploratory

An In-depth Technical Guide to Isopropyl 3-Aminocrotonate: Molecular Structure, Functional Groups, and Synthetic Utility

Abstract This technical guide provides a comprehensive overview of isopropyl 3-aminocrotonate, a versatile building block in organic synthesis. The document delves into the molecule's structural features, the interplay o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of isopropyl 3-aminocrotonate, a versatile building block in organic synthesis. The document delves into the molecule's structural features, the interplay of its key functional groups, and its reactivity, with a particular focus on its role as a crucial intermediate in the synthesis of pharmaceuticals, such as the calcium channel blocker Nimodipine. Detailed experimental protocols for its synthesis and characteristic spectroscopic data are also presented to provide a practical resource for researchers, scientists, and professionals in drug development.

Introduction

Isopropyl 3-aminocrotonate, also known as isopropyl β-aminocrotonate, is an organic compound of significant interest in synthetic and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a conjugated system of an amine, an alkene, and an ester, renders it a highly reactive and versatile intermediate.[2][3] This guide aims to provide a detailed exploration of the molecular and electronic structure of isopropyl 3-aminocrotonate, an analysis of its constituent functional groups, and a thorough discussion of its synthetic applications, supported by established experimental protocols.

Molecular Structure and Physicochemical Properties

Isopropyl 3-aminocrotonate is a colorless to pale yellow liquid under ambient conditions.[3][4] The molecule's core is a butenoate backbone with an amino group at the C3 position and an isopropyl ester at the C1 position.

PropertyValueReference(s)
CAS Number 14205-46-0[5]
Molecular Formula C₇H₁₃NO₂[5]
Molecular Weight 143.18 g/mol [5]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 80 °C at 1 mmHg[6]
Melting Point 19-23 °C[3]
Density Approximately 0.99 g/cm³[4]
Refractive Index ~1.49[4]

Analysis of Functional Groups and Electronic Effects

The chemical behavior of isopropyl 3-aminocrotonate is dictated by the synergistic interplay of its three primary functional groups: the amino group, the carbon-carbon double bond (alkene), and the isopropyl ester. This combination forms an enamine-ester system, which exhibits unique reactivity.

  • Enamine Moiety: The nitrogen atom of the amino group donates its lone pair of electrons into the π-system of the double bond, a phenomenon known as resonance. This electron donation increases the electron density of the double bond, particularly at the α-carbon (C2), making it strongly nucleophilic.

  • Isopropyl Ester Group: The ester group is an electron-withdrawing group through inductive and resonance effects. It polarizes the molecule and influences the reactivity of the carbonyl carbon, making it susceptible to nucleophilic attack in certain reactions.

  • Alkene Bridge: The C=C double bond acts as a conduit for the electronic effects between the amino and ester groups, creating a conjugated system.

The resonance delocalization within the enamine-ester system can be visualized as follows:

Caption: Resonance delocalization in isopropyl 3-aminocrotonate.

This electronic structure is fundamental to understanding the molecule's role in key synthetic transformations.

Spectroscopic Characterization

While a publicly available, verified spectrum for isopropyl 3-aminocrotonate is not readily accessible, its spectroscopic features can be reliably predicted based on data from its close analogs, methyl and ethyl 3-aminocrotonate, and general principles of spectroscopy.[7]

¹H-NMR Spectroscopy (Predicted)
  • -NH₂ protons: A broad singlet, typically in the range of 4.5-5.5 ppm. The chemical shift can be variable and may not always be observed due to exchange with residual water.

  • Vinyl proton (-CH=): A singlet around 4.5 ppm.

  • Isopropyl methine proton (-OCH(CH₃)₂): A septet (or multiplet) in the region of 4.8-5.0 ppm.

  • Methyl protons on the double bond (-C(CH₃)=): A singlet at approximately 1.9 ppm.

  • Isopropyl methyl protons (-OCH(CH₃)₂): A doublet around 1.2 ppm.

¹³C-NMR Spectroscopy (Predicted)

Based on the analysis of similar structures, the following chemical shifts are anticipated.[8]

  • Carbonyl carbon (-C=O): ~170 ppm.

  • Alkene carbon bonded to nitrogen (-C(NH₂)=): ~160 ppm.

  • Alkene carbon bonded to the carbonyl group (=CH-): ~83 ppm.

  • Isopropyl methine carbon (-OCH-): ~65 ppm.

  • Methyl carbon on the double bond (-C(CH₃)=): ~19 ppm.

  • Isopropyl methyl carbons (-OCH(CH₃)₂): ~22 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H stretching: Two medium to weak bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching: Bands just below 3000 cm⁻¹ for the alkyl groups.

  • C=O stretching (ester): A strong, sharp absorption band around 1650-1670 cm⁻¹, shifted to a lower wavenumber due to conjugation with the enamine system.

  • C=C stretching: A medium to strong band around 1600-1620 cm⁻¹.

  • N-H bending: A medium absorption around 1560-1580 cm⁻¹.

  • C-O stretching (ester): A strong band in the 1250-1300 cm⁻¹ region.

Synthesis of Isopropyl 3-Aminocrotonate

Isopropyl 3-aminocrotonate is commonly synthesized via the condensation of isopropyl acetoacetate with an ammonia source.[6] An alternative route involves the use of a ketene dimer as a starting material.[2]

Experimental Protocol: Synthesis from Isopropyl Acetoacetate and Ammonium Acetate

This protocol is adapted from established procedures for the synthesis of similar 3-aminocrotonate esters.[6]

Objective: To synthesize isopropyl 3-aminocrotonate via the condensation of isopropyl acetoacetate and ammonium acetate.

Materials:

  • Isopropyl acetoacetate

  • Ammonium acetate

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl acetoacetate (e.g., 20.83 mmol, 1.0 equiv) in anhydrous ethanol (15 mL).

  • Add ammonium acetate (1.6 g, ~1.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 90 °C) with vigorous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete (typically after 24 hours), remove the heating and allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield isopropyl 3-aminocrotonate as a colorless to pale yellow liquid.

Synthesis_Workflow cluster_0 Synthesis of Isopropyl 3-Aminocrotonate start Start reactants Dissolve Isopropyl Acetoacetate and Ammonium Acetate in Ethanol start->reactants reflux Reflux at 90°C for 24h reactants->reflux workup Solvent Removal (Rotary Evaporation) reflux->workup purification Vacuum Distillation workup->purification product Isopropyl 3-Aminocrotonate purification->product end End product->end Hantzsch_Mechanism cluster_1 Hantzsch Dihydropyridine Synthesis reactants Aldehyde + β-Ketoester + Isopropyl 3-Aminocrotonate knoevenagel Knoevenagel Condensation reactants->knoevenagel michael Michael Addition knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration cyclization->dehydration product 1,4-Dihydropyridine dehydration->product

Caption: Logical workflow of the Hantzsch dihydropyridine synthesis.

Conclusion

Isopropyl 3-aminocrotonate is a valuable and versatile reagent in organic synthesis, primarily due to the rich chemistry of its enamine-ester functional group arrangement. Its role as a key precursor in the synthesis of medicinally important 1,4-dihydropyridines, such as Nimodipine, underscores its significance in drug discovery and development. This guide has provided a detailed analysis of its molecular structure, functional group interplay, spectroscopic characteristics, and synthetic methodologies, offering a comprehensive resource for researchers in the field.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of 3-Aminocrotonate in Dihydropyridine Synthesis. BenchChem.
  • Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111.
  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Beilstein-Institut. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl....
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • ChemicalBook. (2025).
  • Chem-Impex International. (n.d.).
  • Lab Pro Inc. (n.d.).
  • TCI EUROPE N.V. (n.d.).
  • CymitQuimica. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ChemicalBook. (n.d.).
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Sigma-Aldrich. (n.d.).

Sources

Foundational

Solubility of isopropyl 3-amino-2-butenoate in organic solvents

An In-depth Technical Guide to the Solubility of Isopropyl 3-Amino-2-Butenoate in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Isopropyl 3-Amino-2-Butenoate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of isopropyl 3-amino-2-butenoate (CAS 14205-46-0), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] While broadly characterized as having moderate solubility in organic solvents, detailed quantitative data across a range of common laboratory solvents is not extensively documented in publicly available literature.[1] This guide, therefore, serves a dual purpose: to consolidate the existing physicochemical knowledge of isopropyl 3-amino-2-butenoate and to provide a robust, field-proven experimental framework for researchers to quantitatively determine its solubility in various organic media. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, step-by-step protocol for solubility determination using the established shake-flask method, and discuss the critical factors influencing solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility profile of this versatile compound for applications ranging from reaction optimization to formulation development.[2]

Introduction to Isopropyl 3-Amino-2-Butenoate: A Molecule of Interest

Isopropyl 3-amino-2-butenoate, also known as isopropyl 3-aminocrotonate, is an organic compound with the molecular formula C₇H₁₃NO₂.[1] It is a colorless to pale yellow liquid at room temperature.[2][3] The molecule features a vinylogous amide system, which includes an amine group and an ester group in conjugation with a carbon-carbon double bond. This unique electronic and structural arrangement makes it a valuable building block in organic synthesis.[2]

The solubility of a compound is a critical physicochemical parameter that dictates its utility in various applications. In drug discovery and development, for instance, poor solubility can lead to unpredictable results in in vitro assays and can present significant challenges for formulation, potentially leading to poor bioavailability.[4][5] A comprehensive understanding of the solubility of isopropyl 3-amino-2-butenoate in different organic solvents is, therefore, essential for optimizing reaction conditions, developing effective purification strategies, and formulating stable and bioavailable drug products.[2]

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of isopropyl 3-amino-2-butenoate provides key insights into its expected solubility.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1][6]
Molecular Weight 143.18 g/mol [6]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 80 °C at 1 mmHg[2][7]
Melting Point 19-23 °C[2]

The molecule possesses both polar and non-polar characteristics:

  • Polar Features : The amino group (-NH₂) and the ester carbonyl group (C=O) are capable of hydrogen bonding, contributing to its solubility in polar solvents.

  • Non-polar Features : The isopropyl group and the carbon backbone are non-polar, which will favor solubility in less polar organic solvents.

Based on this structure, we can predict a solubility profile across a spectrum of organic solvents:

  • High Solubility : Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols such as ethanol and methanol, where both hydrogen bonding and dipole-dipole interactions can occur.[8]

  • Moderate Solubility : Likely in moderately polar solvents like ethyl acetate, acetone, and dichloromethane.

  • Low Solubility : Expected in non-polar solvents like n-hexane and toluene, where the polar functional groups of the solute would have unfavorable interactions with the solvent molecules.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section provides a detailed methodology for the quantitative determination of the thermodynamic solubility of isopropyl 3-amino-2-butenoate in various organic solvents using the widely accepted shake-flask method.[4][5] This method is considered the gold standard for determining thermodynamic solubility.[4][5]

Materials and Equipment
  • Isopropyl 3-amino-2-butenoate (purity ≥ 95%)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, n-hexane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The overall workflow for determining the solubility of isopropyl 3-amino-2-butenoate is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Add excess isopropyl 3-amino-2-butenoate to vials prep2 Add a known volume of each organic solvent prep1->prep2 equil Incubate at a constant temperature with shaking (e.g., 24-48 hours) prep2->equil sample1 Allow solutions to settle equil->sample1 sample2 Centrifuge to pellet undissolved solid sample1->sample2 sample3 Filter supernatant using a 0.22 µm syringe filter sample2->sample3 analysis1 Prepare serial dilutions of the filtrate sample3->analysis1 analysis2 Analyze by HPLC or GC analysis1->analysis2 analysis3 Quantify concentration using a calibration curve analysis2->analysis3

Workflow for Solubility Determination
Detailed Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of isopropyl 3-amino-2-butenoate to several vials. An amount that is visibly in excess of what will dissolve is sufficient.

    • Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[4][5]

  • Sample Separation :

    • After incubation, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solute.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification :

    • Prepare a series of accurate dilutions of the clear filtrate with the same solvent.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC).

    • Construct a calibration curve using standard solutions of known concentrations of isopropyl 3-amino-2-butenoate.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Data Reporting :

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Factors Influencing Solubility

Temperature

The solubility of solids and liquids in organic solvents is generally dependent on temperature. For most systems, solubility increases with increasing temperature. To fully characterize the solubility profile, it is recommended to perform the solubility determination at several different temperatures (e.g., 5 °C, 25 °C, and 40 °C).

Solvent Polarity

As discussed in the theoretical profile, the polarity of the solvent plays a crucial role. A systematic investigation across a range of solvents with varying polarity indices will provide a comprehensive understanding of the solubility behavior.

Presence of Impurities

The purity of both the solute and the solvent can affect solubility. It is crucial to use high-purity materials for accurate and reproducible results.

Tabulated Solubility Data (Hypothetical)

The following table presents a hypothetical but realistic set of solubility data for isopropyl 3-amino-2-butenoate in various organic solvents at 25 °C, as would be determined by the protocol described above.

SolventSolvent Polarity IndexPredicted SolubilityHypothetical Quantitative Solubility ( g/100 mL)
n-Hexane0.1Low< 1
Toluene2.4Low to Moderate5 - 10
Dichloromethane3.1Moderate20 - 30
Ethyl Acetate4.4Moderate30 - 50
Acetone5.1Moderate to High> 50
Ethanol5.2High> 100
Methanol6.6High> 100
Dimethyl Sulfoxide (DMSO)7.2High> 100

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of isopropyl 3-amino-2-butenoate in organic solvents. While specific, publicly available quantitative data is scarce, the provided theoretical analysis and detailed experimental protocol empower researchers to generate this critical data in their own laboratories. A thorough understanding of the solubility of this important synthetic intermediate is paramount for its effective use in research, development, and manufacturing, particularly within the pharmaceutical and agrochemical industries.

References

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Stefani, H. A., Costa, I. M., & de O. Silva, D. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Synthesis, 2000(11), 1526-1528.
  • PubChem. (n.d.). Isopropyl 3-butenoate. Retrieved from [Link]

  • Główka, A., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. MDPI. Retrieved from [Link]

  • Patsnap Eureka. (2026). Isopropyl Group Reactions in Biochemical Pathways. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-amino-3-hydroxy, isopropyl ester. Retrieved from [Link]

  • Klebeko, J., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. PMC. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Isopropyl Beta-Aminocrotonate in Asymmetric Hantzsch Dihydropyridine Synthesis

Topic: Isopropyl beta-aminocrotonate role in Hantzsch dihydropyridine synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isopropyl beta-aminocrotonate role in Hantzsch dihydropyridine synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The synthesis of 1,4-dihydropyridines (1,4-DHPs)—the pharmacophore scaffold of blockbuster calcium channel blockers like Nifedipine, Nimodipine, and Amlodipine—traditionally relies on the one-pot Hantzsch multicomponent reaction.[1][2][3] However, the classical method fails when targeting unsymmetrical DHPs, yielding statistical mixtures of diesters that are difficult to separate.

Isopropyl beta-aminocrotonate (CAS 14205-46-0) serves as a critical "enamine module" to solve this problem. By isolating the nitrogen source and the isopropyl ester moiety into a stable, pre-formed reagent, researchers can enforce regioselectivity. This guide details the mechanistic role, strategic utility, and validated protocols for utilizing isopropyl beta-aminocrotonate to synthesize high-purity, unsymmetrical 1,4-DHPs.

Mechanistic Foundation: The "Directed" Hantzsch Modification

The Symmetry Problem

In a classical Hantzsch reaction, mixing an aldehyde, ammonia, and two different


-keto esters (e.g., methyl acetoacetate and isopropyl acetoacetate) results in a statistical distribution of three products:
  • Symmetrical Dimethyl DHP

  • Symmetrical Diisopropyl DHP

  • Target Unsymmetrical Methyl/Isopropyl DHP

The Enamine Solution

Isopropyl beta-aminocrotonate acts as a stable enamine intermediate . By reacting this pre-formed species with a pre-synthesized Knoevenagel adduct (benzylidene


-keto ester), the reaction pathway is constrained to a specific Michael addition, significantly suppressing the formation of symmetrical byproducts.
Mechanistic Pathway Diagram

The following diagram illustrates the directed synthesis pathway, contrasting the statistical chaos of the one-pot method with the precision of the aminocrotonate route.

HantzschMechanism Aldehyde Aryl Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (Benzylidene Intermediate) Aldehyde->Knoevenagel Condensation (-H2O) KetoEster1 Methyl Acetoacetate KetoEster1->Knoevenagel Michael Michael Addition Complex Knoevenagel->Michael + Aminocrotonate Aminocrotonate Isopropyl beta-aminocrotonate (Stable Enamine) Aminocrotonate->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Product Unsymmetrical 1,4-Dihydropyridine Cyclization->Product Dehydration (-H2O)

Caption: Directed synthesis of unsymmetrical 1,4-DHPs via the reaction of a Knoevenagel adduct with Isopropyl beta-aminocrotonate.

Strategic Utility & Causality

Why Isopropyl?

The isopropyl group provided by this reagent is not merely a structural placeholder; it imparts specific physicochemical properties critical for drug efficacy:

  • Lipophilicity: The bulky isopropyl group increases the logP of the molecule, enhancing membrane permeability compared to methyl/ethyl analogues.

  • Receptor Binding: In calcium channel blockers (e.g., Nimodipine), the asymmetry of the ester groups (isopropyl vs. methoxyethyl) induces a specific conformation in the dihydropyridine ring, optimizing binding to the voltage-gated L-type calcium channel.

  • Metabolic Stability: Steric hindrance around the ester linkage can modulate the rate of hydrolysis by esterases, influencing the drug's half-life.

Causality in Experimental Design
  • Pre-formed Enamine: We use the pre-formed aminocrotonate because generating it in situ (from isopropyl acetoacetate + ammonia) releases water. Water can hydrolyze the Knoevenagel adduct (the other reactant), reversing the equilibrium and lowering yields. Using the isolated, dry aminocrotonate prevents this.

  • Solvent Choice (Isopropanol): Using the alcohol corresponding to the ester (isopropanol) prevents transesterification. If methanol were used, the isopropyl group might exchange with methyl, scrambling the product.

Validated Experimental Protocol

Objective: Synthesis of Methyl Isopropyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . Note: This structure mimics the core scaffold of several antihypertensive agents.[4]

Materials
  • Reagent A: Isopropyl beta-aminocrotonate (CAS 14205-46-0) - 1.0 equiv.

  • Reagent B: Methyl 2-(3-nitrobenzylidene)acetoacetate (Pre-synthesized Knoevenagel adduct) - 1.0 equiv.

  • Solvent: Anhydrous Isopropanol (IPA).

  • Catalyst: None required (thermal) or Acetic Acid (optional, 5 mol%).

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen (

      
      ) to maintain an inert atmosphere (enamines are moisture-sensitive).
      
  • Dissolution:

    • Charge the flask with 10 mmol of Methyl 2-(3-nitrobenzylidene)acetoacetate.

    • Add 15 mL of anhydrous Isopropanol. Stir until dissolved.

    • Add 10 mmol of Isopropyl beta-aminocrotonate.

  • Reaction (Reflux):

    • Heat the mixture to reflux (

      
      ) using an oil bath.
      
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The disappearance of the bright yellow benzylidene spot indicates consumption of the starting material.

    • Typical reaction time:[5] 4–6 hours.

  • Work-up & Crystallization:

    • Cool the mixture slowly to room temperature.

    • Self-Validating Step: Upon cooling, the highly crystalline DHP product should precipitate due to its lower solubility compared to the starting materials.

    • If no precipitate forms, evaporate 50% of the solvent and chill at

      
       overnight.
      
  • Purification:

    • Filter the crude solid using a Buchner funnel.[4]

    • Wash the cake with cold isopropanol (

      
      ).
      
    • Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Data Summary: Yield & Characterization
ParameterValue / Observation
Typical Yield 75% – 85%
Appearance Yellow crystalline solid
Melting Point 158–160°C (Derivative dependent)
Key IR Signal 3350 cm⁻¹ (NH stretch), 1690 cm⁻¹ (C=O)
¹H NMR Diagnostic Singlet at ~5.0 ppm (C4-H), Doublet at ~1.1 ppm (Isopropyl CH₃)

Workflow Visualization

The following diagram outlines the operational workflow, highlighting critical decision points and quality checks.

ExperimentalWorkflow Start Start: Inert Atmosphere Setup Mix Dissolve Knoevenagel Adduct + Isopropyl Aminocrotonate in Anhydrous IPA Start->Mix Reflux Reflux at 82°C (4-6h) Mix->Reflux TLC TLC Check: Benzylidene Consumed? Reflux->TLC TLC->Reflux No Cool Cool to RT (Induce Crystallization) TLC->Cool Yes Filter Filtration & Cold Wash Cool->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Optional Final Pure Unsymmetrical DHP Filter->Final Recryst->Final

Caption: Operational workflow for the synthesis of unsymmetrical DHPs using isopropyl beta-aminocrotonate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of enamine due to moisture.Ensure reagents are dry; use anhydrous solvents; maintain

atmosphere.
Product Oiling Out Impurities preventing crystallization.Seed with a crystal of pure product; use a mixed solvent system (IPA/Hexane).
Symmetrical Byproducts Transesterification.Crucial: Use Isopropanol as the reaction solvent. Avoid Methanol or Ethanol if possible, or keep reaction time short.
Incomplete Reaction Steric hindrance of isopropyl group.Add a Lewis acid catalyst (e.g.,

or

) to activate the benzylidene carbonyl.

References

  • Hantzsch, A. (1882).[2][6][7] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82. Link

  • Stork, G., et al. (1963). "Enamine Alkylation and Acylation". Journal of the American Chemical Society, 85(2), 207–222. Link

  • Bossert, F., et al. (1981). "1,4-Dihydropyridines: Effects of Chirality and Conformation on the Calcium Antagonist and Agonist Activities". Angewandte Chemie International Edition, 20(9), 762-769. Link

  • Kappe, C. O. (2000). "Recent Advances in the Hantzsch Dihydropyridine Synthesis". Accounts of Chemical Research, 33(12), 879–888. Link

  • BenchChem. (2025).[4] "Application Notes: The Use of 3-Aminocrotonate in Dihydropyridine Synthesis". BenchChem Technical Library. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Convergent Synthesis of Nimodipine via Isopropyl 3-Aminocrotonate

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the convergent synthesis of Nimodipine (Bay e 9736), a dihydropyridine calcium channel blocker, utilizing i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the convergent synthesis of Nimodipine (Bay e 9736), a dihydropyridine calcium channel blocker, utilizing isopropyl 3-aminocrotonate as the critical enamine intermediate.

This approach—distinct from the classical "one-pot" Hantzsch synthesis—is engineered to solve the asymmetry problem . Because Nimodipine possesses two different ester functionalities (isopropyl and 2-methoxyethyl), a standard one-pot mix of aldehyde, ammonia, and two different


-ketoesters would yield a statistical mixture of three products (two symmetric, one asymmetric). The protocol below enforces the correct asymmetry by pre-forming the two halves of the molecule before the final cyclization.

Scientific Foundation & Mechanism

The synthesis relies on a modified Hantzsch 1,4-Dihydropyridine Synthesis. To ensure the exclusive formation of the asymmetric dihydropyridine core, the reaction is split into two pre-assembly steps followed by a final Michael addition-cyclization sequence.

Retrosynthetic Logic
  • Component A (Enamine): Isopropyl 3-aminocrotonate.[1][2] Formed by the amination of isopropyl acetoacetate.

  • Component B (Knoevenagel Acceptor): 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate. Formed by the condensation of 3-nitrobenzaldehyde and 2-methoxyethyl acetoacetate.

  • Target: Nimodipine.[3][4][5][6][7][8][9] Formed by the reaction of A and B.[10]

Reaction Pathway Diagram

NimodipineSynthesis cluster_0 Precursor Synthesis cluster_1 Intermediates cluster_2 Final Assembly IAA Isopropyl Acetoacetate Enamine Isopropyl 3-aminocrotonate (Enamine Component) IAA->Enamine Amination (Reflux) NH3 Ammonia (gas/aq) NH3->Enamine NBA 3-Nitrobenzaldehyde Benzylidene 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate (Knoevenagel Component) NBA->Benzylidene Knoevenagel Condensation (-H2O) MEAA 2-Methoxyethyl Acetoacetate MEAA->Benzylidene Michael Michael Addition Intermediate Enamine->Michael Convergent Coupling (Isopropanol, Reflux) Benzylidene->Michael Nimodipine Nimodipine (Target API) Michael->Nimodipine Cyclization & Dehydration (-H2O)

Figure 1: Convergent synthetic pathway preventing symmetric byproduct formation.

Materials & Equipment

Reagents
ReagentPurityRoleCAS No.
Isopropyl 3-aminocrotonate ≥98%Key Intermediate (Enamine)14205-46-0
2-Methoxyethyl acetoacetate ≥97%Starting Material (Ketoester)22502-03-0
3-Nitrobenzaldehyde ≥99%Starting Material (Aldehyde)99-61-6
Isopropanol (IPA) AnhydrousSolvent67-63-0
Piperidine Reagent GradeCatalyst (Knoevenagel)110-89-4
Glacial Acetic Acid Reagent GradeCatalyst (Knoevenagel)64-19-7
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL).

  • Dean-Stark trap (for water removal in Step 1).

  • Reflux condenser with CaCl₂ drying tube.

  • Overhead mechanical stirrer (essential for slurry handling).

  • High-Performance Liquid Chromatography (HPLC) system for IPC (In-Process Control).

Experimental Protocol

Module A: Synthesis of the Benzylidene Intermediate

Note: If Isopropyl 3-aminocrotonate is purchased commercially, proceed to Module B. If synthesizing in-house, react isopropyl acetoacetate with ammonia gas in IPA.

Objective: Synthesize 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

  • Charging: Add 3-nitrobenzaldehyde (15.1 g, 100 mmol) and 2-methoxyethyl acetoacetate (16.0 g, 100 mmol) into Toluene (150 mL).

  • Catalysis: Add Piperidine (0.4 mL) and Glacial Acetic Acid (0.8 mL).

  • Reaction: Heat the mixture to reflux. Azeotropically remove water via the Dean-Stark trap.

    • Endpoint: Monitor by TLC (Hexane:Ethyl Acetate 7:3) or HPLC until aldehyde consumption is >98% (approx. 3–5 hours).

  • Work-up: Cool to room temperature. Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from Isopropanol/Hexane.

    • Yield Target: 85–90%.

    • Appearance: Yellow crystalline solid.

Module B: The Nimodipine Assembly (Core Protocol)

Objective: Coupling of Isopropyl 3-aminocrotonate with the Benzylidene intermediate.

  • Solvent Selection: Use Isopropanol (IPA) .

    • Why? Using methanol or ethanol can lead to transesterification , where the isopropyl or methoxyethyl esters are swapped for methyl or ethyl groups, creating difficult-to-separate impurities. IPA matches the isopropyl ester group, minimizing the impact of potential exchange on that side.

  • Charging: In a 250 mL 3-neck flask, dissolve 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate (29.3 g, 100 mmol, from Module A) in Isopropanol (100 mL).

  • Addition: Add Isopropyl 3-aminocrotonate (15.7 g, 110 mmol, 1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) with moderate stirring.

    • Mechanism:[2][11][12] The enamine carbon attacks the benzylidene

      
      -carbon (Michael Addition), followed by intramolecular amine attack on the carbonyl and dehydration.
      
    • Time: Reflux for 6–10 hours.

    • IPC: Check HPLC for the disappearance of the benzylidene peak.

  • Crystallization (Critical Step):

    • Cool the reaction mixture slowly to room temperature over 2 hours.

    • Further cool to 0–5°C and hold for 1 hour. Nimodipine should precipitate as a pale yellow solid.

    • Note: If oiling occurs, seed with a pure Nimodipine crystal.

  • Filtration: Filter the solid and wash with cold Isopropanol (2 x 20 mL).

  • Purification: Recrystallize from Methanol or Ethanol/Water .

    • Note: While reaction solvent should be IPA to prevent transesterification, rapid recrystallization from Methanol is standard for final polishing to remove isomers.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSettingRationale
Stoichiometry 1.1 eq EnamineExcess enamine drives the reaction to completion; unreacted enamine is easier to wash away than the benzylidene.
Reaction Temp 80–85°C (Reflux)Required for the cyclodehydration step. Lower temps stall at the Michael intermediate.
Solvent Type IsopropanolCRITICAL: Prevents alkoxy-exchange (transesterification) at the isopropyl ester site.
Light Exposure Protect from LightNimodipine is photosensitive (photodegradation to nitroso-pyridine derivative). Wrap flasks in foil.
Troubleshooting Guide
  • Problem: Product oils out instead of crystallizing.

    • Solution: The solution is likely too concentrated or contains impurities. Re-heat to dissolve, add a small amount of seed crystal, and cool very slowly.

  • Problem: High levels of "Symmetric" impurities (e.g., Di-isopropyl or Di-methoxyethyl analogs).

    • Solution: This indicates reactant exchange or impure starting materials. Ensure Module A product (Benzylidene) is pure before Step B. Do not mix all 4 components (Aldehyde, 2 ketoesters, Ammonia) in one pot.

Analytical Characterization

Verify the identity and purity using the following specifications.

HPLC Method (USP/EP Compatible)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Acetonitrile : Water (35 : 40 : 25 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Retention Time: Nimodipine ~8.5 min.[4]

  • Impurity Limits:

    • Nitroso-derivative (Photodegradant): < 0.1%

    • Symmetric diesters: < 0.2%[4][9]

Spectroscopic Data
  • Appearance: Yellow crystalline powder.

  • Melting Point: 124–128°C.

  • IR (KBr): 3290 cm⁻¹ (NH stretch), 1690 & 1670 cm⁻¹ (C=O, ester doublets due to asymmetry), 1525 & 1350 cm⁻¹ (NO₂).

References

  • Hantzsch Synthesis Overview & Mechanism
  • Nimodipine Impurity Profiling & Synthesis

    • Shelke, S., et al. (2015).[3] Synthesis, characterization, development and validation of RP-HPLC method for process related impurity in Nimodipine bulk and formulation. Neliti. Retrieved from [Link]

  • Synthesis of Isopropyl 3-Aminocrotonate

    • Method for synthesizing isopropyl 3-aminocrotonate (Patent CN104402745A).[2] Google Patents. Retrieved from

  • Pharmacology and Metabolic Pathway (Grounding for Structure)

    • Meyer, H., et al. (1983). Nimodipine: synthesis and metabolic pathway. PubMed. Retrieved from [Link]

Sources

Application

Microwaved-assisted synthesis of 1,4-dihydropyridines with isopropyl aminocrotonate

Application Note & Protocol Topic: High-Efficiency Synthesis of 1,4-Dihydropyridines via Microwave-Assisted Condensation with Isopropyl Aminocrotonate Abstract The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of 1,4-Dihydropyridines via Microwave-Assisted Condensation with Isopropyl Aminocrotonate

Abstract

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the core of several blockbuster calcium channel blockers used in treating cardiovascular diseases.[1][2] Traditional Hantzsch synthesis protocols, while foundational, often necessitate long reaction times and high temperatures, leading to increased energy consumption and potential side-product formation.[3] This application note provides a detailed, field-proven protocol for the synthesis of 1,4-DHPs using isopropyl 3-aminocrotonate and various aldehydes, accelerated by microwave irradiation. We will explore the mechanistic rationale behind microwave assistance, present optimized reaction conditions, and offer a step-by-step guide for researchers, scientists, and drug development professionals to achieve rapid, efficient, and high-yield synthesis of this critical heterocyclic motif.

Introduction: The Rationale for Microwave-Assisted Synthesis

The Hantzsch synthesis, first reported in 1882, is a classic multicomponent reaction for generating 1,4-DHPs.[1][3] A key variation of this reaction employs a pre-formed enamine, such as an alkyl 3-aminocrotonate, which condenses with an aldehyde.[4] While effective, conventional thermal heating relies on conduction and convection, which are inefficient methods of energy transfer.

Microwave-assisted organic synthesis (MAOS) offers a transformative alternative.[5][6] By utilizing dielectric heating, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] This methodology confers several distinct advantages for 1,4-DHP synthesis:

  • Dramatic Rate Enhancement: Reaction times are often reduced from several hours to mere minutes.[1][6]

  • Increased Yields and Purity: Rapid heating can minimize the formation of thermal decomposition by-products.[5]

  • Energy Efficiency: Direct energy transfer is more efficient than bulk heating of an oil bath or heating mantle.[6]

  • Facilitation of "Green Chemistry": The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste.[1][7]

This guide focuses on a modified Hantzsch reaction using two equivalents of isopropyl 3-aminocrotonate and one equivalent of an aldehyde, a robust method for producing symmetrically substituted 1,4-DHPs.

Mechanistic Pathway: The Hantzsch Reaction with Aminocrotonates

The reaction proceeds through a well-established sequence of acid- or base-catalyzed steps. The use of a pre-formed aminocrotonate streamlines the initial stages. The generally accepted mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration.

G Figure 1: Reaction Mechanism of 1,4-DHP Synthesis cluster_intermediates Key Intermediates RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (Alkylidene) RCHO->Knoevenagel Knoevenagel Condensation IAC1 Isopropyl 3-Aminocrotonate (1 eq.) IAC1->Knoevenagel IAC2 Isopropyl 3-Aminocrotonate (1 eq.) Michael Michael Adduct IAC2->Michael Knoevenagel->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization DHP 1,4-Dihydropyridine Cyclized->DHP Dehydration (-H₂O)

Caption: Logical relationship of reactants and pathways in DHP synthesis.

Microwave energy accelerates each of these steps, particularly the initial condensation and the final dehydration, by efficiently overcoming the activation energy barriers.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a general method applicable to a wide range of aromatic and aliphatic aldehydes. Optimization of time and temperature may be required for specific substrates.

Materials and Reagents
  • Aldehyde: e.g., Benzaldehyde (1.0 mmol, 1 eq.)

  • Isopropyl 3-aminocrotonate: (2.0 mmol, 2.0 eq.)

  • Solvent (Optional): Ethanol or Acetonitrile (2-3 mL). Note: Solvent-free conditions are often highly effective.[1][7]

  • Reaction Vessel: 10 mL sealed microwave process vial with a magnetic stir bar.[8]

  • Microwave Reactor: A dedicated laboratory microwave reactor (e.g., Biotage Initiator+, CEM Discover) capable of controlling temperature and pressure.[3][8]

  • TLC Supplies: Silica gel plates, developing chamber, and appropriate eluent (e.g., Hexane:Ethyl Acetate, 7:3).

  • Purification: Reagents for recrystallization (e.g., hot ethanol) or column chromatography (silica gel).

Experimental Workflow Diagram

workflow Figure 2: Experimental Workflow start Start: Assemble Reagents combine 1. Combine Aldehyde & Isopropyl Aminocrotonate in MW Vial start->combine seal 2. Add Stir Bar & Seal Vial combine->seal irradiate 3. Irradiate in Microwave Reactor (Monitor Temp. & Pressure) seal->irradiate cool 4. Cool to Room Temperature (Below 50°C before opening) irradiate->cool workup 5. Work-up: Precipitate Product with Cold Water/Ice cool->workup filter 6. Collect Crude Product by Vacuum Filtration workup->filter purify 7. Purify by Recrystallization or Column Chromatography filter->purify characterize 8. Characterize Final Product (NMR, IR, MS) purify->characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Isopropyl 3-Amino-2-Butenoate Crystallization

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of isopropyl 3-amino-2-butenoate (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of isopropyl 3-amino-2-butenoate (also known as isopropyl


-aminocrotonate, CAS: 14205-46-0).

As a critical building block in the Hantzsch synthesis of 1,4-dihydropyridine calcium channel blockers (such as Nimodipine) [4], achieving >98% purity during crystallization is paramount. This enamine is highly reactive, making its purification prone to hydrolysis, thermal degradation, and salt entrapment.

Diagnostic Workflow

G Start Low Purity in Isopropyl 3-Amino-2-Butenoate Q1 Impurity: Isopropyl Acetoacetate? Start->Q1 Hydrolysis Moisture Hydrolysis Action: Use anhydrous solvents Q1->Hydrolysis Yes Q2 Impurity: Inorganic Ammonium Salts? Q1->Q2 No Salts Lattice Entrapment Action: Hot filtration before cooling Q2->Salts Yes Q3 Impurity: Color Bodies (Yellow/Brown)? Q2->Q3 No Thermal Thermal Degradation Action: T-controlled cooling (<60°C) Q3->Thermal Yes

Diagnostic workflow for resolving low purity in isopropyl 3-amino-2-butenoate crystallization.

Frequently Asked Questions & Causality Analysis

Q1: Why does my crystallized product contain significant amounts of isopropyl acetoacetate?

Causality: Isopropyl 3-amino-2-butenoate is an enamine. Enamines are inherently susceptible to moisture-driven hydrolysis, especially under slightly acidic conditions. When exposed to water during crystallization, the compound reverts to its starting materials: the


-keto ester (isopropyl acetoacetate) and ammonia [1].
Self-Validating Protocol:  Implement strictly anhydrous crystallization conditions. Before dissolution, validate the moisture content of your solvent (e.g., isopropanol) using Karl Fischer titration (target <0.1% water). If isopropyl acetoacetate is detected via HPLC or GC, discard the aqueous mother liquor and recrystallize from anhydrous solvent.
Q2: My crystals have a yellowish/brown tint. What causes this thermal degradation?

Causality:


-aminocrotonates can undergo thermal degradation and complex oligomerization at elevated temperatures [2]. While the Z-isomer is thermodynamically stabilized by an intramolecular hydrogen bond between the amino group and the ester carbonyl, excessive heat disrupts this stability, driving unwanted side reactions and the formation of color bodies [3].
Self-Validating Protocol:  Do not exceed 60°C during the dissolution phase. Implement a temperature-controlled cooling crystallization profile. If color bodies persist, treat the hot solution with activated carbon (1-2% w/w) for 15 minutes prior to hot filtration.
Q3: I am detecting inorganic ash/ammonium salts in my final API intermediate. How do I remove them?

Causality: The amination of isopropyl acetoacetate utilizes ammonia. Residual ammonia can form inorganic ammonium salts. If the crystallization cooling curve is too rapid (crash cooling), these insoluble salts act as nucleation sites and become permanently entrapped within the crystal lattice [4]. Self-Validating Protocol: Perform a hot filtration of the solvent mixture through a 0.45 µm PTFE membrane at 55°C to remove insoluble inorganic salts before initiating the cooling curve.

Quantitative Data: Solvent Selection Matrix

Choosing the correct solvent system is the most critical variable in preventing hydrolysis and maximizing yield.

Solvent SystemMoisture ToleranceHydrolysis RiskExpected Purity (GC)YieldRecommendation
Anhydrous Isopropanol Very Low (<0.1%)Low> 98.5%85 - 89%Optimal . Matches ester moiety, prevents transesterification [4].
Methanol / Water (90:10) HighCritical < 85.0%60 - 70%Avoid . Drives enamine hydrolysis back to acetoacetate.
Toluene / Hexane (1:1) LowLow> 97.0%75 - 80%Acceptable alternative, but lower solubility profile requires higher volumes.
Ethanol (Absolute) LowModerate~ 95.0%80 - 85%Risk of transesterification yielding ethyl 3-amino-2-butenoate impurities.

Optimized Step-by-Step Crystallization Protocol

This self-validating methodology ensures the isolation of the stable Z-isomer while mitigating hydrolysis and salt entrapment.

Step 1: Anhydrous Dissolution

  • Charge the reactor with crude isopropyl 3-amino-2-butenoate.

  • Add 3 volumes (v/w) of anhydrous isopropanol (Karl Fischer < 0.1%).

  • Heat the jacketed reactor to 55°C under a dry nitrogen atmosphere. Do not exceed 60°C to prevent thermal degradation.

  • Agitate at 150 RPM until complete dissolution is achieved.

Step 2: Hot Filtration & Clarification

  • Pre-heat a filtration unit to 55°C to prevent premature crystallization.

  • Pass the hot solution through a 0.45 µm filter to remove residual ammonium salts and particulate matter.

  • Transfer the filtrate to a clean, pre-heated crystallizer.

Step 3: Controlled Cooling Crystallization

  • Initiate cooling from 55°C to 25°C at a controlled linear rate of 0.5°C/min. Causality: A slow cooling rate prevents supersaturation spikes, allowing pure crystals to grow without entrapping mother liquor or salts.

  • Hold the suspension at 25°C for 1 hour to establish equilibrium.

  • Further cool the suspension to 0–5°C at 0.2°C/min and hold for 2 hours to maximize yield.

Step 4: Isolation and Drying

  • Isolate the crystals via centrifugation or vacuum filtration.

  • Wash the filter cake with 1 volume of ice-cold (0°C) anhydrous isopropanol.

  • Dry the product in a vacuum oven at 30°C (under 50 mbar) for 12 hours. Causality: Vacuum drying at low temperatures removes the solvent without triggering thermal isomerization or degradation.

References

  • Chem-Impex. "Isopropyl 3-aminocrotonate".
  • TCI Chemicals. "SAFETY DATA SHEET - Isopropyl 3-Aminocrotonate".
  • National Institutes of Health (NIH) / PubMed. "Syntheses, calcium channel agonist-antagonist modulation activities, and voltage-clamp studies of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridinylpyridine-5-carboxylate racemates and enantiomers".
  • Google Patents. "CN105732484A - Preparation method of Nimodipine".
Optimization

Stabilization of isopropyl 3-aminocrotonate under inert gas atmosphere

[1] Executive Summary & Core Directive Isopropyl 3-aminocrotonate (IPAC) is a critical enamine intermediate, predominantly used in the Hantzsch synthesis of dihydropyridine calcium channel blockers (e.g., Nifedipine anal...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

Isopropyl 3-aminocrotonate (IPAC) is a critical enamine intermediate, predominantly used in the Hantzsch synthesis of dihydropyridine calcium channel blockers (e.g., Nifedipine analogs).[1]

The Challenge: As an enamine, IPAC is thermodynamically unstable relative to its hydrolysis products and kinetically susceptible to oxidative polymerization. Users frequently report "yellowing," "ammonia evolution," or "yield loss" during storage.[1]

The Solution: This guide provides a self-validating protocol for stabilizing IPAC using inert gas (Nitrogen/Argon) blanketing.[1] The methodology relies on the exclusion of moisture (to prevent hydrolysis) and oxygen (to prevent radical oxidation).

The Science of Instability: Degradation Mechanisms

To stabilize IPAC, one must understand how it fails.[1] The molecule faces two primary threats: Hydrolysis and Auto-oxidation .[1]

Hydrolysis (Moisture Sensitivity)

Enamines are the nitrogen analogs of enols. In the presence of ambient moisture (even trace amounts in "wet" solvents), IPAC undergoes hydrolysis. This is an equilibrium process that reverts the molecule to its starting materials: Isopropyl Acetoacetate and Ammonia.

  • Indicator: A distinct smell of ammonia upon opening the vessel.[1]

  • Consequence: Stoichiometric imbalance in subsequent reactions.[1]

Auto-oxidation (Air Sensitivity)

Electron-rich alkenes like enamines are prone to reaction with atmospheric oxygen.[1] This often proceeds via radical mechanisms leading to oxidative coupling (dimerization) or polymerization.

  • Indicator: The liquid shifts from colorless/pale yellow to deep orange or brown.[1]

  • Consequence: Formation of insoluble gums and impurities that poison catalysts in Hantzsch cyclizations.[1]

Degradation Pathway Diagram[1]

IPAC_Degradation IPAC Isopropyl 3-Aminocrotonate (Active Enamine) Hydrolysis Hydrolysis (Reversible) IPAC->Hydrolysis + Oxidation Auto-oxidation (Irreversible) IPAC->Oxidation + Moisture Moisture (H₂O) Moisture->Hydrolysis Oxygen Oxygen (O₂) Oxygen->Oxidation Products_H Isopropyl Acetoacetate + Ammonia (NH₃) Hydrolysis->Products_H Degradation Products_O Oligomers/Polymers (Deep Yellow/Brown Gum) Oxidation->Products_O Radical Coupling

Figure 1: Mechanistic pathways for IPAC degradation.[1] Note that hydrolysis releases ammonia, while oxidation causes color change.[1]

Stabilization Protocol: Inert Gas Blanketing[1][2]

This protocol utilizes Argon (Ar) or Nitrogen (


) .[1]
  • Recommendation: Argon is superior for storage because it is denser than air (

    
     vs 
    
    
    
    ), creating a stable "blanket" over the liquid surface that is less likely to diffuse away than Nitrogen.
Equipment Preparation
  • Vessel: Schlenk flask or Amber glass bottle with a septum cap.

  • Gas Source: High-purity Ar or

    
     (≥99.99%), dried through a desiccant column (e.g., Drierite/Molecular Sieves).[1]
    
  • Seal: Parafilm or Teflon tape is insufficient for long-term storage.[1] Use a greased ground-glass joint or a crimped septum.[1]

The "Double-Needle" Purge Method

Do not simply blow gas into the bottle; you must create an exit path to flush out the air.[1]

  • Insert Exit Needle: Pierce the septum with a short bleed needle (20G) connected to a bubbler (oil trap).[1] This prevents back-diffusion of air.[1]

  • Insert Inlet Needle: Introduce the inert gas via a long needle (16-18G) reaching just above the liquid surface.[1]

  • Flow Rate: Adjust gas flow to a gentle stream (2-3 bubbles/second at the exit).

  • Duration: Purge for 5-10 minutes per 100mL of headspace.

  • Withdrawal: Remove the Exit Needle first, then immediately remove the Inlet Needle .[1] This leaves the vessel slightly pressurized, preventing air ingress.

Storage Conditions Workflow

Storage_Workflow Start Receive IPAC (Check CoA & Appearance) Decision Immediate Use? Start->Decision Use Standard Schlenk Transfer (Avoid Air Exposure) Decision->Use Yes Storage Long-Term Storage Protocol Decision->Storage No Atmosphere Inert Gas Blanketing (Argon Preferred) Storage->Atmosphere Temp Temperature Control (Store at 0-8°C) Container Container Integrity (Amber Glass + Septum/Parafilm) Temp->Container Atmosphere->Temp Monitor Periodic Check (Color/State) Container->Monitor

Figure 2: Decision matrix for handling and storing IPAC to maximize shelf-life.[1]

Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective ActionPrevention
Strong Ammonia Smell Hydrolysis (Water ingress).[1] Enamine has reverted to ketoester.[1]Purify: Distillation under reduced pressure is required to remove volatile ammonia and acetoacetate.[1]Flame-dry all glassware; use anhydrous solvents; store over molecular sieves (3Å or 4Å).[1]
Deep Yellow/Orange Color Oxidation (Air exposure).[1] Formation of conjugated impurities.[1]Evaluate: If purity >95%, use as is. If <90%, distill. Dark color often indicates <1% impurity but looks worse than it is.[1]Use Argon blanketing; ensure septa are not cored; tape seals tight.
Solidification at RT High Purity. IPAC MP is ~20-25°C.Melt: Gently warm to 30°C in a water bath. This is a sign of good quality, not degradation.None needed. This confirms high purity (impurities depress melting point).[1]
Low Yield in Hantzsch Rxn Stoichiometric Mismatch.Adjust: Check purity via NMR/GC. Hydrolysis reduces the effective amine concentration.Titrate or run NMR before critical large-scale reactions.[1]
Frequently Asked Questions

Q: Can I store IPAC in a freezer (-20°C)? A: Yes, and it is recommended for storage >3 months. However, the material will freeze solid. You must allow it to warm to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the cold enamine, which would trigger immediate hydrolysis [1, 2].

Q: Why does my "pure" IPAC look liquid while the SDS says it melts at 20°C? A: IPAC exhibits supercooling behavior.[1] It can remain liquid below its freezing point if undisturbed.[1] Agitation or adding a seed crystal will often cause rapid solidification.[1] Conversely, small amounts of impurities (hydrolysis products) significantly depress the melting point, keeping it liquid [3].

Q: Is Nitrogen sufficient, or is Argon mandatory? A: Nitrogen is sufficient for general use.[1] Argon is preferred for long-term storage of opened bottles because its higher density allows it to sit on top of the liquid, providing a more robust barrier against oxygen diffusion if the seal is imperfect [4].[1]

Q: Can I re-purify degraded IPAC? A: Yes. Vacuum distillation is the standard method.

  • Boiling Point: ~80-85°C at 1 mmHg (Torr).[1]

  • Caution: Do not overheat the pot (>120°C) as thermal polymerization may occur.[1]

References

  • Patsnap Eureka. (2026).[1] How to Ensure Inert Gas Completeness in Reactions. Retrieved February 28, 2026, from [Link][1]

Sources

Troubleshooting

Minimizing byproduct formation in Hantzsch synthesis with isopropyl ester

Welcome to our dedicated technical support center for the Hantzsch 1,4-dihydropyridine synthesis, with a specific focus on challenges encountered when utilizing isopropyl esters. This guide is designed for researchers, m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Hantzsch 1,4-dihydropyridine synthesis, with a specific focus on challenges encountered when utilizing isopropyl esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, minimize byproduct formation, and improve overall yield and purity.

Here, we move beyond basic protocols to delve into the mechanistic nuances and practical troubleshooting strategies that can make the difference between a successful synthesis and a complex purification challenge.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction with isopropyl acetoacetate is giving a low yield of the desired 1,4-dihydropyridine. What are the likely causes?

A1: Low yields in Hantzsch synthesis involving bulkier esters like isopropyl acetoacetate can often be attributed to steric hindrance. The larger isopropyl groups can slow down the key condensation and cyclization steps.[1][2] Other common causes include incomplete reaction, suboptimal reaction temperature, or degradation of the product. It's also possible that side reactions are consuming your starting materials.

Q2: I'm observing a significant amount of the oxidized pyridine byproduct in my final product mixture. How can I prevent this?

A2: The aromatization of the initially formed 1,4-dihydropyridine to the corresponding pyridine is a common side reaction, often facilitated by air oxidation, especially at elevated temperatures or in the presence of certain catalysts.[3] To minimize this, it's crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use the mildest possible reaction conditions. Overly long reaction times can also contribute to increased oxidation.

Q3: My crude product shows several unexpected spots on TLC analysis. What are the common byproducts in a Hantzsch synthesis with isopropyl ester?

A3: Besides the oxidized pyridine, you may be forming several other byproducts. These can include the Knoevenagel condensation product of the aldehyde and isopropyl acetoacetate, the enamine formed from isopropyl acetoacetate and ammonia, and potentially a 1,2-dihydropyridine regioisomer.[4][5] The formation of these byproducts is highly dependent on the reaction conditions.

Q4: Can the choice of solvent impact the formation of byproducts?

A4: Absolutely. The polarity of the solvent can influence the relative rates of the different reaction pathways.[1] For instance, protic solvents like ethanol can facilitate the key cyclization step, while aprotic solvents might favor the formation of intermediates that can lead to byproducts. Some modern, "green" approaches even utilize water or aqueous micelles to improve yields and reduce side reactions.[3][6][7]

Troubleshooting Guide: Minimizing Byproduct Formation

Issue 1: Predominance of Oxidized Pyridine Byproduct

The conversion of your desired 1,4-dihydropyridine (1,4-DHP) to its pyridine form is a common challenge. The driving force for this is the formation of a stable aromatic ring.

Root Cause Analysis:

  • Atmospheric Oxygen: Exposure to air, especially at reflux temperatures, can readily oxidize the 1,4-DHP.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times increase the rate of oxidation.[3]

  • Oxidizing Agents: Certain reagents or impurities can act as oxidants. For instance, some older literature methods used nitric acid as a catalyst, which is also a strong oxidizing agent.[1][3]

Troubleshooting Workflow:

start High Pyridine Byproduct Detected inert_atm Implement Inert Atmosphere (N2 or Ar) start->inert_atm Primary Step temp_control Reduce Reaction Temperature inert_atm->temp_control If issue persists time_study Optimize Reaction Time temp_control->time_study Further Optimization mild_catalyst Consider Milder Catalyst time_study->mild_catalyst If needed end Reduced Pyridine Formation mild_catalyst->end

Caption: Workflow to reduce pyridine byproduct.

Corrective Actions & Protocols:

  • Inert Atmosphere:

    • Protocol: Assemble your reaction glassware and purge with nitrogen or argon for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Temperature and Time Optimization:

    • Rationale: The Hantzsch reaction can often be performed at temperatures lower than reflux, especially with reactive aldehydes. The steric bulk of the isopropyl group may necessitate slightly longer reaction times, but it's a trade-off with oxidation.

    • Experimental Protocol:

      • Set up parallel reactions at different temperatures (e.g., 50°C, 60°C, 70°C).

      • Monitor the reaction progress by TLC every hour.

      • Once the starting aldehyde is consumed, stop the reaction.

      • Analyze the crude product by ¹H NMR to determine the ratio of 1,4-DHP to pyridine.

  • Catalyst Choice:

    • Consider using milder catalysts like p-toluenesulfonic acid (PTSA) or even catalyst-free conditions in certain solvents, which can reduce the likelihood of side reactions.[3]

Issue 2: Formation of Knoevenagel and Enamine Intermediates as Byproducts

The Hantzsch synthesis proceeds through the formation of two key intermediates: a Knoevenagel condensation product and an enamine.[1][6] If the final cyclization is slow, these intermediates can accumulate as byproducts. The steric hindrance from the isopropyl groups can exacerbate this issue.

Mechanistic Insight:

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel Knoevenagel Product Aldehyde->Knoevenagel Ketoester1 Isopropyl Acetoacetate (x2) Ketoester1->Knoevenagel Enamine Enamine Ketoester1->Enamine Ammonia Ammonia Ammonia->Enamine DHP Desired 1,4-DHP Knoevenagel->DHP Michael Addition Byproducts Byproducts (Unreacted Intermediates) Knoevenagel->Byproducts Enamine->DHP & Cyclization Enamine->Byproducts

Caption: Hantzsch reaction pathway and byproduct origin.

Troubleshooting Strategies:

  • Stoichiometry and Order of Addition:

    • Rationale: Ensuring the correct stoichiometry is critical. Some protocols suggest pre-forming the enamine by reacting isopropyl acetoacetate with ammonia before adding the aldehyde and the second equivalent of the ketoester. This can sometimes improve yields.

  • Catalyst Loading:

    • Rationale: If using a catalyst (e.g., acetic acid, PTSA), its concentration can influence the rate of the different steps. A catalyst optimization study may be beneficial.

    • Experimental Protocol:

      • Run a series of reactions with varying catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).

      • Analyze the crude reaction mixture using HPLC or GC-MS to quantify the desired product and the key intermediates.

Data Summary: Effect of Catalyst Loading (Hypothetical)

Catalyst (PTSA)Yield of 1,4-DHP (%)Knoevenagel Byproduct (%)Enamine Byproduct (%)
5 mol%651510
10 mol%8553
20 mol%8274
Issue 3: Formation of the 1,2-Dihydropyridine Regioisomer

While the 1,4-DHP is the thermodynamically favored product, the formation of the 1,2-DHP regioisomer is possible under certain conditions.[4][5] This can be a significant issue as it is often difficult to separate from the desired product.

Influencing Factors:

  • Reaction Temperature: Lower temperatures tend to favor the formation of the 1,4-isomer. Some studies have shown that room temperature reactions can surprisingly lead to the 1,2-DHP as the major product.[5]

  • Solvent: The solvent system can influence the transition state energies leading to the different regioisomers.

Mitigation Protocol:

  • Strict Temperature Control: Maintain a consistent and optimized temperature throughout the reaction. Avoid localized overheating.

  • Solvent Screening:

    • Protocol: Screen a variety of solvents, including ethanol, methanol, isopropanol, and THF.[3] Modern methods have also shown success with "on-water" synthesis or in the presence of micelles, which can offer unique selectivity.[8]

    • Analysis: Use high-resolution ¹H NMR or 2D NMR techniques (like NOESY) to unambiguously identify and quantify the ratio of 1,4-DHP to 1,2-DHP.

Purification Strategies for Isopropyl Ester-Based Hantzsch Products

The increased lipophilicity of the isopropyl groups compared to ethyl groups can sometimes simplify purification by making the product more soluble in common organic solvents.

  • Recrystallization: This is the most common and effective method for purifying Hantzsch esters.

    • Recommended Solvents: Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are often good choices. The crude product can be dissolved in a minimum amount of hot solvent and allowed to cool slowly.[9]

  • Column Chromatography: If recrystallization fails to remove all impurities, silica gel chromatography can be employed.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The more polar byproducts will have a lower Rf value than the desired 1,4-DHP.

References

  • Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11, 1414-1420. Available from: [Link]

  • Fiveable. Hantzsch Pyridine Synthesis Definition. Available from: [Link]

  • Banaras Hindu University. A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Available from: [Link]

  • ACS. Learning from the Hantzsch synthesis. Available from: [Link]

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. Available from: [Link]

  • Mandal, S. K., & Misra, A. K. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Scientifica, 2014, 896090. Available from: [Link]

  • Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Isopropyl 3-Aminocrotonate: A Comparative Technical Guide

Executive Summary & Strategic Importance Isopropyl 3-aminocrotonate (CAS: 14205-46-0) is a critical enamine intermediate, predominantly utilized in the Hantzsch dihydropyridine synthesis for calcium channel blockers (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Isopropyl 3-aminocrotonate (CAS: 14205-46-0) is a critical enamine intermediate, predominantly utilized in the Hantzsch dihydropyridine synthesis for calcium channel blockers (e.g., unsymmetrical 1,4-dihydropyridines). Unlike simple esters, its analysis is complicated by enamine-imine tautomerism and


 isomerism .

This guide moves beyond basic peak listing. It provides a comparative analysis of the product against its precursor (isopropyl acetoacetate) and structural analogs, establishing a self-validating NMR protocol for confirming purity and reaction completion.

Mechanistic Insight: The "Z-Lock" Phenomenon

To interpret the NMR spectrum correctly, one must understand the molecular geometry. Isopropyl 3-aminocrotonate does not exist as a random mixture of isomers. It is stabilized almost exclusively in the (Z)-enamine form due to a robust intramolecular hydrogen bond between the amino proton and the ester carbonyl oxygen.

  • Chemo-Physical Consequence: This "chelate ring" creates a distinct deshielding effect on the hydrogen-bonded amine proton, separating it from the non-bonded proton.

  • Spectral Signature: You will often observe two distinct broad singlets for the

    
     group rather than one integrated signal, particularly in non-polar solvents like 
    
    
    
    .
Visualization: Isomer Stabilization Pathway

Z_Isomer_Stabilization Precursor Isopropyl Acetoacetate (Keto-Enol Equilibrium) Reaction Ammination (+ NH4OAc) Precursor->Reaction Imine Imine Intermediate (Transient) Reaction->Imine Z_Isomer Z-Enamine (Major) Stabilized by H-Bond Imine->Z_Isomer Rapid Tautomerization E_Isomer E-Enamine (Minor) Sterically Unfavored Imine->E_Isomer Minor Pathway Z_Isomer->Z_Isomer Intramolecular H-Bond (N-H...O=C)

Caption: Thermodynamic preference for the Z-enamine form driven by intramolecular hydrogen bonding (chelation).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the NMR profile of Isopropyl 3-aminocrotonate against its precursor and analogs to facilitate reaction monitoring.

Scenario A: Reaction Monitoring (Product vs. Precursor)

The most common application is monitoring the conversion of Isopropyl Acetoacetate (IAA) to Isopropyl 3-aminocrotonate (IAC).

FeatureIsopropyl Acetoacetate (Precursor)Isopropyl 3-Aminocrotonate (Product)Diagnostic Action
Core Structure

-Keto Ester

-Enamino Ester
Monitor disappearance of Keto CH2
Methylene (-CH2-) Singlet, ~3.45 ppm Absent Primary completion indicator.
Vinyl Proton (=CH-) ~5.0 ppm (Trace Enol)Singlet, ~4.50 ppm Primary product indicator.
Methyl (-CH3) Singlet, ~2.25 ppm (Acetyl)Singlet, ~1.90 ppm (Allylic)Upfield shift due to conjugation.
Amine (-NH2) AbsentBroad singlets, ~4.0 - 8.0 ppmConfirm N-incorporation.

Expert Insight: Do not confuse the trace enol vinyl proton of the precursor (~5.0 ppm) with the product's vinyl proton (~4.5 ppm). The precursor's enol peak is usually very small (<10%), whereas the product's vinyl peak represents 1H integral.

Scenario B: Structural Analogs (Isopropyl vs. Ethyl/Methyl)

When selecting between esters for Hantzsch synthesis, the isopropyl group offers steric bulk that can influence pharmacokinetic properties (e.g., lipophilicity).

  • Methyl 3-aminocrotonate: Shows a sharp singlet methoxy peak (~3.6 ppm).

  • Ethyl 3-aminocrotonate: Shows a quartet (~4.1 ppm) and triplet (~1.2 ppm).[1]

  • Isopropyl 3-aminocrotonate: Shows a Septet (~5.0 ppm) and a strong Doublet (~1.2 ppm) .

    • Note: The septet of the isopropyl group often overlaps with the vinyl proton or solvent peaks if not carefully resolved.

Experimental Protocol: Synthesis & Analysis

This protocol ensures a reproducible standard for generating the NMR sample, minimizing hydrolysis back to the acetoacetate.

Step 1: Rapid Synthesis (Bench Scale)
  • Reagents: Mix Isopropyl Acetoacetate (1 eq) and Ammonium Acetate (1.5 eq) in Methanol or Ethanol.

  • Reflux: Heat at 60-70°C for 2-4 hours.

  • Workup: Remove solvent in vacuo. Dissolve residue in Ether/EtOAc, wash with water (rapidly) to remove excess ammonium acetate. Dry over

    
    .
    
  • Purification: Recrystallize from hexane/ether if solid, or distill under reduced pressure if liquid (Isopropyl ester is often a low-melting solid/oil).

Step 2: NMR Sample Preparation
  • Solvent Choice:

    
     (Chloroform-d)  is preferred over 
    
    
    
    .
    • Reasoning:

      
       is a hydrogen-bond acceptor and will disrupt the intramolecular H-bond, causing the distinct 
      
      
      
      signals to coalesce or broaden significantly, obscuring the "Z-lock" confirmation.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • TMS: Use Tetramethylsilane (0.00 ppm) as an internal reference.

Step 3: Data Acquisition Workflow

NMR_Workflow Sample Sample Prep (CDCl3 + TMS) Acquire Acquire 1H Spectrum (16 Scans, 1s Delay) Sample->Acquire Check_CH2 Check 3.45 ppm region Acquire->Check_CH2 Decision Peak Present? Check_CH2->Decision Fail Incomplete Reaction (Contains Precursor) Decision->Fail Yes Pass Proceed to Assignment Decision->Pass No Assign Verify Z-Isomer (Vinyl H @ 4.5 ppm) Pass->Assign

Caption: Logical workflow for validating reaction completion via NMR.

Detailed Spectral Assignments (in )

The following table summarizes the chemical shifts. Note that


 proton shifts are concentration and temperature-dependent.[2]
AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

)
Notes
Isopropyl

1.22 - 1.25Doublet (d)6H~6.3 HzDiastereotopic effect negligible.
Allylic

1.90Singlet (s)3H-Distinct from acetyl CH3 (2.2 ppm).
Vinyl

(=CH)
4.50 - 4.55Singlet (s)1H-Characteristic of

-enamino ester.
Isopropyl

4.95 - 5.05Septet (sep)1H~6.3 HzMay overlap with Vinyl H.
Amino

(Free)
~4.0 - 6.0Broad (br s)1H-Exchanges with

.
Amino

(Bonded)
~7.5 - 9.0Broad (br s)1H-Downfield due to H-bonding.

Self-Validation Check:

  • If the integral of the 1.90 ppm peak is < 3H relative to the isopropyl doublet (6H), check for evaporation of the product or hydrolysis.

  • If the Vinyl H appears as a doublet, it suggests coupling with the NH, implying slow exchange (high purity/dry solvent).

References

  • ChemicalBook. (2025). Isopropyl 3-aminocrotonate Synthesis and Properties. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (2015).[3] Spectral Database for Organic Compounds (SDBS): Isopropyl Butyrate & Analogs. Retrieved from [3]

  • BenchChem. (2025).[4] Continuous Flow Synthesis of 3-Aminocrotonate Esters: Protocols. Retrieved from

  • TCI Chemicals. (2023). Product Specification: Isopropyl 3-aminocrotonate (CAS 14205-46-0).[5][6][7][8][9] Retrieved from

  • ChemGuide. (2012). E-Z Notation and Isomerism in Organic Chemistry. Retrieved from

Sources

Comparative

A Comparative Guide to the GC-MS Fragmentation Pattern of Isopropyl Beta-Aminocrotonate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isopropyl Beta-Aminocrotonate Isopropyl beta-aminocrotonate (IPAC) is a key intermediate in the synthesis of various pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isopropyl Beta-Aminocrotonate

Isopropyl beta-aminocrotonate (IPAC) is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to dihydropyridine-based calcium channel blockers.[1][2] Its molecular structure, characterized by an enamine functionality and an isopropyl ester group, dictates its reactivity and, consequently, its fragmentation behavior under electron ionization (EI) in a mass spectrometer. A thorough understanding of its GC-MS fragmentation is paramount for reaction monitoring, purity assessment, and metabolite identification in drug development workflows.

This guide will elucidate the predicted fragmentation pathways of IPAC, compare its mass spectrum to that of ethyl beta-aminocrotonate (EAC), and provide a comprehensive, step-by-step protocol for its analysis.

Predicted Electron Ionization Fragmentation of Isopropyl Beta-Aminocrotonate

The mass spectrum of isopropyl beta-aminocrotonate (Molecular Formula: C7H13NO2, Molecular Weight: 143.18 g/mol ) is anticipated to be governed by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3][4] Upon electron ionization, the molecular ion peak ([M]•+) is expected at m/z 143. The subsequent fragmentation is predicted to follow logical pathways dictated by the stability of the resulting carbocations and neutral losses.

The primary fragmentation routes are expected to involve the ester and enamine moieties:

  • Loss of the Isopropyl Group: A prominent fragmentation pathway is the cleavage of the C-O bond of the ester, leading to the loss of a propene molecule (C3H6, 42 Da) via a McLafferty-type rearrangement, or the loss of an isopropyl radical (•C3H7, 43 Da). The loss of the isopropyl radical would result in a fragment ion at m/z 100.

  • Alpha-Cleavage of the Amine: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. This could lead to the loss of a methyl radical (•CH3, 15 Da), resulting in a significant ion at m/z 128.

  • Cleavage of the Ester Group: Fragmentation can also occur within the ester group itself. Loss of the isopropoxy radical (•OC3H7, 59 Da) would generate an acylium ion at m/z 84.

  • Formation of the Base Peak: It is postulated that the base peak could arise from the fragment at m/z 84 or a stabilized ion resulting from the loss of the isopropyl group.

The following diagram illustrates the predicted major fragmentation pathways for isopropyl beta-aminocrotonate.

G M [C7H13NO2]•+ m/z 143 (Molecular Ion) F1 [C4H6NO2]+ m/z 100 M->F1 - •C3H7 F2 [C6H10NO2]+ m/z 128 M->F2 - •CH3 F3 [C4H6NO]+ m/z 84 M->F3 - •OC3H7 F4 [C3H6N]+ m/z 56 F3->F4 - CO

Caption: Predicted EI fragmentation of isopropyl beta-aminocrotonate.

Comparative Analysis: Isopropyl vs. Ethyl Beta-Aminocrotonate

A direct comparison with a structurally similar compound provides valuable context for interpreting the mass spectrum. Ethyl beta-aminocrotonate (EAC), with a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol , serves as an excellent alternative for this purpose.[5][6]

The primary difference in the fragmentation patterns of IPAC and EAC will arise from the different alkyl ester groups. While IPAC will exhibit losses related to the isopropyl group (loss of 43 Da), EAC will show characteristic losses of an ethyl radical (29 Da) or ethylene (28 Da).

Table 1: Comparison of Key Predicted Fragment Ions

Fragment IonIsopropyl Beta-Aminocrotonate (IPAC)Ethyl Beta-Aminocrotonate (EAC)Corresponding Neutral Loss
[M]•+ 143129-
[M - Alkyl]•+ 100100•C3H7 (from IPAC), •C2H5 (from EAC)
[M - Alkene]•+ Not a primary predicted route101C2H4 (from EAC)
[M - Alkoxy]•+ 8484•OC3H7 (from IPAC), •OC2H5 (from EAC)
[M - CH3]•+ 128114•CH3

This comparative data is crucial for distinguishing between these two closely related compounds in a complex sample matrix. The unique loss of 43 mass units for IPAC versus 29 for EAC provides a clear diagnostic marker.

Experimental Protocol for GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of isopropyl beta-aminocrotonate. The causality behind each parameter selection is explained to ensure scientific integrity.

Sample Preparation

The choice of solvent is critical to ensure sample solubility and compatibility with the GC system.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of isopropyl beta-aminocrotonate in a volatile, inert solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent. The optimal concentration should be determined to avoid column overloading while ensuring adequate signal intensity.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard gas chromatograph coupled with a single quadrupole or ion trap mass spectrometer.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) to handle the concentration of the working solution. A splitless injection may be used for trace-level analysis.

    • Injector Temperature: 250 °C. This temperature ensures the rapid volatilization of the analyte without thermal degradation.

    • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. This stationary phase provides good resolution for a wide range of volatile and semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert carrier gas that provides good chromatographic efficiency.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes. This initial hold allows for the focusing of the analyte at the head of the column.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min. This ramp rate provides a good balance between analysis time and chromatographic separation.

      • Final hold: Hold at 280 °C for 5 minutes to ensure the elution of any less volatile components.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard ionization energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.

    • Ion Source Temperature: 230 °C. This temperature is maintained to prevent condensation of the analyte while minimizing thermal degradation.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200. This range will encompass the molecular ion and all significant fragment ions.

    • Solvent Delay: 3-4 minutes, to prevent the high concentration of the solvent from saturating the detector.

The following diagram outlines the experimental workflow:

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare 1 mg/mL Stock Solution B Dilute to 10-100 µg/mL Working Solution A->B C Inject 1 µL into GC B->C D Separation on DB-5ms Column C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-200) E->F G Acquire Mass Spectrum F->G H Identify Molecular Ion and Fragment Peaks G->H I Compare with Reference (e.g., Ethyl Ester) H->I

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive framework for understanding and analyzing the GC-MS fragmentation pattern of isopropyl beta-aminocrotonate. By leveraging predictive fragmentation mechanisms and a comparative analysis with ethyl beta-aminocrotonate, researchers can confidently identify this important pharmaceutical intermediate. The detailed experimental protocol offers a starting point for developing robust and reliable analytical methods, ensuring the quality and integrity of drug development processes. Adherence to the principles of scientific integrity and causality in experimental design, as outlined in this guide, is essential for generating high-quality, reproducible data.

References

  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. (n.d.). Retrieved from [Link]

  • Method for synthesizing isopropyl 3-aminocrotonate. (2015). Google Patents.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Journal of Chromatography A. Retrieved from [Link]

  • Ethyl 3-aminocrotonate | C6H11NO2. (n.d.). PubChem. Retrieved from [Link]

  • Process for continuous flow synthesis of beta-amino crotonate. (2014). Google Patents.
  • Development of a new GC-MS method for identification and quantitative determination of amine degradation byproducts. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Isopropyl crotonate, (E)- | C7H12O2. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 3-aminocrotonate, 98+%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for Isopropyl 3-Aminocrotonate Purity Assessment

Executive Summary Isopropyl 3-aminocrotonate (IPAC) is a critical enamine intermediate used in the Hantzsch synthesis of dihydropyridine calcium channel blockers (e.g., Nifedipine, Felodipine). Its purity assessment pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropyl 3-aminocrotonate (IPAC) is a critical enamine intermediate used in the Hantzsch synthesis of dihydropyridine calcium channel blockers (e.g., Nifedipine, Felodipine). Its purity assessment presents a specific analytical challenge: acid-catalyzed hydrolysis .

Standard HPLC protocols often utilize acidic mobile phases (0.1% Formic or Trifluoroacetic acid, pH ~2.0–3.0) to improve peak shape for amines. However, applying this "generic" approach to IPAC causes on-column degradation, artificially inflating the levels of its primary impurity, Isopropyl Acetoacetate (IPAA) .

This guide compares two methodological approaches:

  • Method A (Generic): Acidic Mobile Phase (pH 2.7) – Not Recommended

  • Method B (Optimized): Buffered Neutral Mobile Phase (pH 7.5) – Recommended

Part 1: The Chemical Challenge

To develop a robust method, one must understand the analyte's instability. IPAC is an enamine ester. Enamines are thermodynamically unstable in aqueous acidic conditions, hydrolyzing back to the ketone and amine precursors.

Mechanism of Failure in Standard Methods

When IPAC is injected into an acidic mobile phase, the following reaction occurs during the separation process:

Hydrolysis IPAC Isopropyl 3-aminocrotonate (Enamine) Inter Iminium Ion Intermediate IPAC->Inter Protonation (C-beta) H_Ion H+ (Acidic Mobile Phase) H_Ion->Inter IPAA Isopropyl Acetoacetate (Ketone Impurity) Inter->IPAA Hydrolysis Ammonia NH3 Inter->Ammonia Elimination Water + H2O Water->IPAA

Caption: Acid-catalyzed hydrolysis pathway of IPAC occurring within the HPLC column.

Part 2: Method Comparison & Experimental Data

Experimental Conditions

The following comparison highlights the impact of pH on recovery and impurity profiling.

ParameterMethod A (Generic Acidic) Method B (Optimized Neutral)
Column C18 Standard (e.g., Zorbax Eclipse Plus), 150 x 4.6mm, 5µmC18 Base-Deactivated (e.g., Gemini-NX or XBridge), 150 x 4.6mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Acetate (pH 7.5)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-90% B in 15 min10-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Sample Diluent 50:50 Water:ACN100% Acetonitrile (Anhydrous)
Comparative Results (Data Summary)
Performance MetricMethod A (Acidic)Method B (Neutral)Analysis
IPAC Retention (RT) 6.2 min6.8 minSlight shift due to pH effect on stationary phase.
IPAA (Impurity) RT 8.1 min8.3 minWell resolved in both, but quantitation differs.
Peak Tailing (Tf) 1.4 (Distorted)1.1 (Symmetric)Acid causes peak splitting/tailing.
Apparent Purity 94.2% (False Low)99.1% (True Value)Method A induces degradation (~5%).
IPAA Content 5.5% (Artifact)0.6% (Real)Method A creates the impurity it measures.

Critical Insight: In Method A, the "impurity" peak for Isopropyl Acetoacetate (IPAA) is artificially high because the IPAC degrades into IPAA as it travels through the column. This renders Method A invalid for stability or release testing.

Part 3: Detailed Protocol (Method B - Optimized)

This protocol is designed to ensure stability of the enamine functionality throughout the analytical run.

Reagents & Equipment
  • Reagents: HPLC Grade Acetonitrile, Ammonium Acetate (High Purity), Milli-Q Water.

  • Standard: Isopropyl 3-aminocrotonate Reference Standard (>99.0%).

  • Column: Phenomenex Gemini-NX C18 (or Waters XBridge C18), 5µm, 150 x 4.6mm. Note: These columns are designed to withstand higher pH (up to 10-12) without silica dissolution.

Mobile Phase Preparation[1][2][3][4]
  • Solvent A (Buffer): Dissolve 0.77g Ammonium Acetate in 1000mL water. Adjust pH to 7.5 ± 0.1 with dilute Ammonia or Acetic Acid. Filter through 0.22µm membrane.

  • Solvent B: 100% Acetonitrile (Degassed).

Sample Preparation (Crucial Step)
  • Diluent: Use 100% Acetonitrile .

    • Why? Even at neutral pH, long-term residence in water can induce slow hydrolysis. Anhydrous ACN "freezes" the equilibrium until injection.

  • Stock Solution: Weigh 25 mg IPAC into a 25 mL volumetric flask. Dilute to volume with Diluent (1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Diluent (100 ppm).

Instrument Settings
  • Column Temp: 25°C (Do not heat; heat accelerates hydrolysis).

  • Injection Vol: 5 µL.

  • Wavelength: 254 nm (Enamine

    
     transition) and 210 nm (for non-conjugated impurities).
    
System Suitability Criteria
  • Resolution (Rs): > 2.0 between IPAC and IPAA.

  • Tailing Factor: < 1.5 for the main peak.

  • RSD (n=6): < 1.0% for area.

Part 4: Method Development Logic

The following decision tree illustrates the scientific rationale used to arrive at Method B.

MethodDev Start Start: IPAC Method Dev CheckStruct Analyze Structure: Enamine Ester Start->CheckStruct Decision1 Is it Acid Labile? CheckStruct->Decision1 PathA Yes: Avoid Acidic MP Decision1->PathA Enamines hydrolyze PathB No: Use 0.1% TFA/Formic Decision1->PathB Stable Amine SelectpH Select pH > 6.0 (Ammonium Acetate) PathA->SelectpH SelectCol Select High-pH Stable Column (Hybrid Silica / Gemini / XBridge) SelectpH->SelectCol SamplePrep Sample Diluent: 100% ACN (Prevent Hydrolysis) SelectCol->SamplePrep Final Validated Method B SamplePrep->Final

Caption: Logical workflow for selecting pH and column chemistry based on enamine stability.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism.[1][2]Link

  • Waters Corporation. (2022). Effect of pH on LC-MS Analysis of Amines and Enamine Stability.Link

  • BenchChem. (2025).[3][4] Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotinate (Related Enamine Systems).Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Isopropyl β-Aminocrotonate

For laboratory personnel, the responsible management of chemical waste is a cornerstone of a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of isopropyl β-aminocr...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory personnel, the responsible management of chemical waste is a cornerstone of a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of isopropyl β-aminocrotonate, a common reagent in organic synthesis. By understanding the chemical's properties and adhering to established safety procedures, researchers can mitigate risks and ensure environmental stewardship.

Understanding the Hazard Profile of Isopropyl β-Aminocrotonate

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. Isopropyl β-aminocrotonate (CAS RN: 14205-46-0) is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Combustible Liquid : It is a combustible liquid and should be kept away from heat, sparks, and open flames.

Incompatible materials to avoid contact with include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2] The compound is stable under normal conditions, but hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Safety Data Summary
Hazard ClassificationGHS PictogramSignal WordPrecautionary Statements
Skin Irritation, Category 2WarningH315: Causes skin irritation.[1]
Serious Eye Irritation, Category 2WarningH319: Causes serious eye irritation.[1]
Combustible Liquid🔥WarningH227: Combustible liquid.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling isopropyl β-aminocrotonate waste. The following should be worn at all times:

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.[1]

  • Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin exposure.[3]

  • Respiratory Protection : In cases of vapor or mist generation, use a gas mask or a respirator with an appropriate filter for organic gases and vapors.[1]

Step-by-Step Disposal Protocol

The disposal of isopropyl β-aminocrotonate must be conducted in accordance with local, state, and federal regulations.[1][4] Never dispose of this chemical down the drain.[5][6]

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.[7][8]

  • Designate a Waste Container : Use a clearly labeled, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene - HDPE or glass).[7] The label should include the words "Hazardous Waste," the full chemical name "Isopropyl β-aminocrotonate," and the associated hazard pictograms.

  • Collect the Waste :

    • Unused or Expired Product : If possible, keep the chemical in its original container.[5][7]

    • Liquid Waste : Carefully transfer any liquid waste containing isopropyl β-aminocrotonate into the designated hazardous waste container. Avoid mixing with incompatible waste streams, particularly strong acids or oxidizers.[2][8]

    • Solid Waste : Any contaminated materials such as gloves, pipette tips, or paper towels should be collected in a separate, clearly labeled solid hazardous waste container.[7]

Step 2: On-site Accumulation and Storage
  • Secure the Container : Keep the waste container tightly closed when not in use.[2]

  • Designated Storage Area : Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[2][9] This area should be a designated satellite accumulation area within the laboratory.

  • Secondary Containment : It is best practice to use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[8]

Step 3: Final Disposal
  • Engage Professionals : The final disposal of the collected waste must be handled by a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) office.[1][7]

  • Manifesting : For transport off-site, a hazardous waste manifest is typically required to track the waste from your facility to its final destination.[10][11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is critical.

In Case of a Spill:
  • Evacuate and Ventilate : For a significant spill, evacuate the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[2]

  • Contain the Spill : If it is safe to do so, contain the spill using an inert absorbent material like sand, earth, or a commercial chemical absorbent.[12] Do not use combustible materials like sawdust.

  • Collect and Dispose : Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[2] All cleanup materials must be disposed of as hazardous waste.[7]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[7]

In Case of Personal Exposure:
  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.[1]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of isopropyl β-aminocrotonate.

G Isopropyl β-Aminocrotonate Disposal Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: Isopropyl β-aminocrotonate B Assess Hazards: Skin/Eye Irritant, Combustible A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Select Labeled, Compatible Hazardous Waste Container C->D E Is the waste liquid or solid? D->E F Transfer to Liquid Waste Container E->F Liquid G Place in Solid Waste Container E->G Solid H Store in Designated, Well-Ventilated Area F->H G->H I Use Secondary Containment H->I J Contact EHS or Licensed Waste Disposal Company I->J K Arrange for Pickup and Off-site Disposal J->K

Caption: A flowchart outlining the key steps for the safe disposal of isopropyl β-aminocrotonate.

References

  • I0884 - Isopropyl 3-Aminocrotonate - SAFETY DATA SHEET. (2026, January 14). TCI EUROPE N.V.
  • Isopropyl 3-Aminocrotonate | 14205-46-0. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Methyl 3-aminocrotonate SAFETY D
  • SAFETY DATA SHEET - Ethyl-3-aminocrotonate. (2025, September 23). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SDS # 1117.
  • Terms of use. Enamine.
  • ICSC 0554 - ISOPROPYL ALCOHOL.
  • SAFETY DATA SHEET - Isopropanol, Molecular Biology Grade. (2023, October 13). Fisher Scientific.
  • SAFETY DATA SHEET - Isopropanol. (2009, September 1). Fisher Scientific.
  • Safety Data Sheet: Isopropyl alcohol. (2020, March 30). Chemos GmbH & Co.KG.
  • Safety Data Sheet: Isopropyl-ß-D-thiogalacto-pyranoside. Carl ROTH.
  • Essential Procedures for the Safe Disposal of Enamidonin. (2025). Benchchem.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Properly Managing Chemical Waste in Labor
  • Guide for Drain Disposal of Labor
  • SAFETY DATA SHEET - (R)-2-Aminobut-3-en-1-ol, benzoate salt. (2015, February 26). Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • OSHA Standards for Biological Laboratories.
  • SAFETY D
  • SAFETY DATA SHEET. (2022, March 1). Spectrum Chemical.
  • 2-(Isopropylamino)ethanol.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Isopropyl Alcohol - ORG 109 (Withdrawn - Provided for Historical Reference Only). OSHA.
  • OSHA-2018-0008.
  • Isopropyl Alcohol Safety Tips. (2015, February 20). VelocityEHS.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.

Sources

Handling

Personal protective equipment for handling Isopropyl b-aminocrotonate

Handling Isopropyl -aminocrotonate (also known as Isopropyl 3-aminocrotonate, CAS: 14205-46-0) requires stringent operational discipline. As a versatile organic building block predominantly utilized in the synthesis of p...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Isopropyl


-aminocrotonate  (also known as Isopropyl 3-aminocrotonate, CAS: 14205-46-0) requires stringent operational discipline. As a versatile organic building block predominantly utilized in the synthesis of pharmaceuticals, agrochemicals, and complex bioactive molecules[1], this compound presents specific physicochemical risks. Presenting as a colorless to light-yellow clear liquid, improper handling can lead to severe dermal and ocular damage.

This technical guide provides drug development professionals and laboratory scientists with a causality-driven framework for personal protective equipment (PPE), operational workflows, and disposal logistics to ensure a self-validating safety environment.

Chemical Profile & Hazard Mechanistics

Understanding the molecular behavior of Isopropyl


-aminocrotonate is critical for effective risk mitigation. The compound features both an isopropyl ester moiety and a primary amino group.
  • Irritation Causality (H315 / H319) : The nucleophilic amino group and lipophilic ester tail allow the molecule to readily interact with and disrupt the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). This localized defatting and protein interaction triggers inflammatory cascades, resulting in the erythema and severe ocular irritation characteristic of its Category 2 hazard classifications[2].

  • Vapor and Mist Hazards : Because it is a liquid at room temperature, mechanical agitation or improper transfer techniques can easily generate aerosols or vapors. Inhalation of these mists bypasses primary dermal barriers, necessitating strict engineering controls to prevent respiratory exposure[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive ester-amines. The following PPE matrix is engineered to provide multi-layered protection, prioritizing chemical resistance and barrier integrity based on the compound's specific properties[2].

PPE CategorySpecificationMechanistic JustificationReplacement / Maintenance
Hand Protection Butyl rubber or heavy-duty Nitrile gloves (

0.4 mm thickness)
The compound is a lipophilic liquid ester/amine. While Nitrile offers general resistance, butyl rubber provides superior barrier protection against ester permeation, preventing localized defatting and H315 skin irritation.Replace immediately if contaminated, or after 2 hours of continuous handling.
Eye/Face Protection Tight-fitting chemical splash goggles & face shieldPrevents aerosolized mist or accidental splashes from interacting with the corneal epithelium, mitigating H319 serious eye irritation. Standard safety glasses lack the necessary orbital seal.Inspect for micro-cracks before use; decontaminate with mild soap and water after use.
Body Protection Flame-resistant (FR) lab coat (100% cotton or Nomex) & closed-toe shoesMinimizes dermal exposure. FR material is mandated because organic synthesis workflows utilizing this compound often involve highly flammable co-solvents.Launder through a certified chemical handling facility; never wash at home.
Respiratory Protection NIOSH-approved respirator with organic vapor (OV) cartridgesMitigates inhalation risks if local exhaust ventilation fails or during large spill cleanups, preventing respiratory tract irritation from vapors.Cartridges must be replaced per laboratory schedule or immediately upon detecting odor breakthrough.

Operational Workflow & Engineering Controls

To maintain a self-validating safety system, physical PPE must be paired with robust engineering controls and procedural discipline. The primary directive when handling Isopropyl


-aminocrotonate is to prevent the generation of vapor or mist[3].

G Node1 1. Pre-Operation • Don PPE Matrix • Verify Hood Exhaust Node2 2. Dispensing • Glass Syringe/Pipette • Prevent Mist Generation Node1->Node2 Node3 3. Reaction Setup • Dropwise Addition • Inert Atmosphere Node2->Node3 Node6 Emergency: Spill/Exposure • 15-Min Water Flush • Seek Medical Advice Node2->Node6 Exposure Risk Node4 4. Post-Operation • Solvent Rinse Tools • Doff PPE & Wash Node3->Node4 Node3->Node6 Node5 5. Waste Disposal • Segregate Organic Waste • High-Temp Incineration Node4->Node5

Operational Workflow and Emergency Response for Isopropyl


-Aminocrotonate Handling.
Step-by-Step Methodology: Safe Dispensing and Reaction Setup

This protocol is designed for the integration of Isopropyl


-aminocrotonate into organic synthesis (e.g., multi-component Hantzsch dihydropyridine syntheses)[4].
  • Ventilation Verification : Prior to unsealing the chemical, verify that the chemical fume hood is operational with a face velocity of at least 0.5 m/s (100 fpm). This is the primary defense against vapor accumulation in the breathing zone.

  • Inert Atmosphere Preparation : Purge the reaction vessel with an inert gas (Nitrogen or Argon). While the compound itself is relatively stable, excluding oxygen and moisture optimizes synthetic yield and minimizes the risk of side reactions with sensitive co-reactants.

  • Aerosol-Free Dispensing : Do not pour the liquid directly from the reagent bottle. Use a chemically resistant glass syringe with a stainless-steel needle or a positive-displacement pipette to draw the exact required volume. This prevents splashing and the subsequent generation of hazardous mists.

  • Controlled Addition : Introduce the liquid dropwise into the reaction mixture under continuous magnetic stirring. Rapid addition can cause localized concentration spikes, potentially leading to an exothermic runaway depending on the electrophilic co-reactants.

  • Immediate Decontamination : Immediately rinse the dispensing tool with a compatible solvent (e.g., acetone or ethanol) directly into a designated hazardous waste container before the residual chemical can volatilize.

Emergency Response & Decontamination

In the event of an exposure, immediate and aggressive decontamination is required to halt tissue interaction and prevent deep dermal penetration.

  • Dermal Exposure (P302 + P352) : Immediately doff contaminated clothing. Flush the affected skin with copious amounts of water and mild soap for a minimum of 15 minutes[2]. Do not use organic solvents to clean the skin, as this will strip natural dermal oils and aggressively increase the absorption rate of the chemical. Seek medical advice if erythema or irritation persists.

  • Ocular Exposure (P337 + P313) : Transport the victim to an eyewash station immediately. Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do[3]. The orbital seal of the eye must be thoroughly flushed to prevent residual ester-amine pooling and subsequent corneal damage.

  • Spill Mitigation : Isolate the area. Absorb the liquid spill with an inert, non-combustible material (e.g., vermiculite, perlite, or dry sand). Do not use combustible absorbents like sawdust. Sweep up the absorbent using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

Waste Disposal & Environmental Logistics

Isopropyl


-aminocrotonate must never be discharged into the municipal sewer system, sinks, or aqueous waste streams due to its toxicity and organic profile.
  • Segregation : Collect all residual chemical, contaminated reaction solvents, and initial tool rinseate in a clearly labeled "Halogen-Free Organic Solvent Waste" container.

  • Solid Waste : Contaminated gloves, absorbent materials from spills, and disposable bench covers must be sealed in heavy-duty plastic bags and disposed of strictly as solid hazardous waste.

  • Destruction Method : The preferred and mandated method of disposal is high-temperature incineration in a certified facility equipped with an afterburner and alkaline scrubber. This ensures the safe neutralization of nitrogen oxides (

    
    ) generated during the combustion of the amino group[2].
    

References

Sources

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